1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Description

The exact mass of the compound this compound is 222.11074763 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOYZXWZANURMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O[Si](C)(C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066372 | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18420-09-2, 70851-25-1 | |

| Record name | 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18420-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane, ethoxy terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Properties, Synthesis, and Applications

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a member of the organosilicon compound family, is a versatile chemical intermediate with significant applications across various scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a desirable combination of properties including thermal stability, low surface tension, and controlled hydrolytic reactivity.[2][3] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a focus on the underlying chemical principles that govern its utility.

Core Chemical and Physical Properties

This compound is a colorless liquid with a low viscosity.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and application. The presence of the siloxane (Si-O-Si) bond is central to its thermal stability, while the ethoxy groups are key to its reactivity, particularly in hydrolysis and condensation reactions.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C8H22O3Si2 | [2][4][5] |

| Molecular Weight | 222.43 g/mol | [1][4][6][7] |

| CAS Number | 18420-09-2 | [2][4][6] |

| Appearance | Colorless liquid | [2] |

| Density | 0.883 g/mL at 25 °C | [4] |

| Boiling Point | 161 °C | |

| Melting Point | -134 °C | [4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.389 | [4] |

| Vapor Pressure | 1.06 mmHg at 25°C | [4] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired purity, yield, and scalability.[1][3]

Synthesis Methodologies

A prevalent industrial synthesis involves the controlled alkoxylation of a dichlorodisiloxane precursor with ethanol in the presence of a base to neutralize the HCl byproduct.[1] This method is favored for its high yield and cost-effectiveness.[1]

An alternative approach is the direct alkylation of 1,1,3,3-tetramethyldisiloxane with ethanol, typically catalyzed by an acid.[3] While conceptually straightforward, this reaction requires careful control to prevent side reactions.

The following diagram illustrates a generalized workflow for the alkoxylation synthesis route:

Caption: Simplified mechanism of hydrolysis and condensation of this compound.

-

Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of a variety of functionalized disiloxanes. [1]This reactivity is crucial for its use as a chemical intermediate.

Applications in Research and Development

The unique properties of this compound make it a valuable component in several advanced applications.

-

Precursor for Silicone Polymers: It serves as a monomer or crosslinker in the synthesis of silicone polymers and resins. [1][3]The controlled hydrolysis of the ethoxy groups allows for the formation of well-defined polymeric structures.

-

Coatings and Sealants: Due to its ability to form siloxane networks upon hydrolysis, it is used in the formulation of coatings and sealants that require low surface energy, high thermal stability, and water repellency. [3]* Dielectric Materials: Its insulating properties make it a candidate for use in dielectric materials for electronic applications. [3]* Biomaterials and Drug Delivery: There is growing interest in its use for the development of biocompatible materials and drug delivery systems. [1]The siloxane backbone is known for its biocompatibility, and the reactive ethoxy groups can be used to attach therapeutic agents or other functional molecules.

Experimental Protocols: A General Synthesis

The following is a generalized laboratory-scale protocol for the synthesis of this compound via the alkoxylation route. Note: This is a representative procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

-

Anhydrous Ethanol

-

Anhydrous Triethylamine (or another suitable base)

-

Anhydrous Diethyl Ether (or another suitable solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Dissolve 1,3-dichloro-1,1,3,3-tetramethyldisiloxane in anhydrous diethyl ether in the flask.

-

In the dropping funnel, prepare a solution of anhydrous ethanol and anhydrous triethylamine in diethyl ether.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution in the flask. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture to remove the precipitate.

-

Wash the filtrate with a small amount of water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Safety and Handling

This compound is a flammable liquid and vapor. [3][5]It can cause skin and serious eye irritation, and may cause respiratory irritation. [3][5] GHS Hazard Statements:

-

H226: Flammable liquid and vapor [3][5]* H315: Causes skin irritation [3][5]* H319: Causes serious eye irritation [3][5]* H335: May cause respiratory irritation [3][5] Handling Precautions:

-

Handle in a well-ventilated area. [8][9]* Keep away from heat, sparks, and open flames. [8][9]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]* Store in a tightly closed container in a cool, dry place. [8][9]* Reacts with water and moisture in the air, liberating ethanol. [8]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): GC-MS is a common technique used to determine the molecular weight and fragmentation pattern of the compound. [5][10][11] Detailed spectral data can be found in various chemical databases. [5][10]

Conclusion

This compound is a valuable and versatile organosilicon compound with a well-defined set of chemical and physical properties. Its utility as a precursor for advanced materials, particularly in the fields of polymer science, coatings, and potentially biomedicine, is rooted in the predictable reactivity of its ethoxy groups and the inherent stability of its siloxane backbone. A thorough understanding of its synthesis, handling, and reactivity is paramount for its effective and safe utilization in research and development.

References

-

This compound. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

This compound | C8H22O3Si2 | CID 87635. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

1,1,3,3-tetramethyl-1,3-diethoxydisiloxane. (2015, January 9). Gelest, Inc. Retrieved January 7, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 18420-09-2: this compound [cymitquimica.com]

- 3. Buy this compound | 18420-09-2 [smolecule.com]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-二乙氧基-1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No: 18420-09-2) is an organosilicon compound belonging to the disiloxane family.[1][2] Its structure, featuring a flexible siloxane backbone (Si-O-Si) functionalized with reactive ethoxy groups, makes it a highly versatile chemical intermediate and precursor.[1][3] This guide provides a comprehensive overview of its molecular characteristics, chemical behavior, synthesis, and applications, tailored for professionals in research and development. The compound's unique combination of a stable siloxane core with hydrolyzable side groups allows for its use in a wide array of applications, from the synthesis of advanced silicone polymers to the formulation of specialized coatings and biocompatible materials.[1][4]

Molecular Structure and Physicochemical Properties

Molecular Structure

The fundamental structure of this compound consists of two silicon atoms bridged by an oxygen atom.[1] Each silicon atom is covalently bonded to two methyl (-CH₃) groups and one ethoxy (-OCH₂CH₃) group.[1] This arrangement, with the molecular formula C₈H₂₂O₃Si₂, results in a molecule with distinct regions of reactivity.[1][2][4][5][6] The Si-O-Si backbone provides thermal stability and flexibility, while the terminal ethoxy groups are susceptible to hydrolysis, serving as reactive sites for polymerization and cross-linking reactions.[1][3]

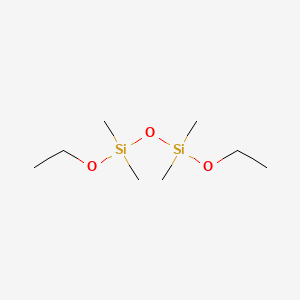

Caption: Molecular structure of this compound.

Physicochemical Data

The molecular weight and other key physical properties of this compound are critical for stoichiometric calculations in synthesis and for predicting its behavior in various formulations. The accepted molecular weight is approximately 222.43 g/mol .[1][4][6]

| Property | Value | Source(s) |

| Molecular Weight | 222.43 g/mol | [1][4][6] |

| Alternate MW Values | 222.4295 g/mol ; 222.432 g/mol | [2][5] |

| Molecular Formula | C₈H₂₂O₃Si₂ | [1][2][4][5][6] |

| CAS Number | 18420-09-2 | [1][2][4][5][6] |

| Appearance | Colorless Liquid | [3][7] |

| Density | 0.883 g/mL at 25 °C | [2][8] |

| Boiling Point | 161 °C; 183.3 °C at 760 mmHg | [2][8] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [8] |

| Refractive Index | n20/D 1.389 | [2][8] |

| Vapor Pressure | 1.06 mmHg at 25°C | [2] |

Chemical Reactivity and Synthesis

Core Reactivity: The Role of Ethoxy Groups

The chemical utility of this compound is dominated by the reactivity of its silicon-ethoxy (Si-OEt) bonds.

-

Hydrolysis: The most fundamental reaction is hydrolysis, which occurs in the presence of water.[3][4] This reaction cleaves the Si-OEt bond to form ethanol and a reactive silanol (Si-OH) group. The reaction is a primary degradation pathway but is also harnessed for controlled condensation.[4] The rate of hydrolysis is highly dependent on pH; it can be accelerated under acidic or basic conditions.[1] This controlled reactivity is crucial for its use in forming siloxane networks in coatings and sealants.[4]

-

Condensation: The silanol intermediates formed during hydrolysis can subsequently react with other silanols or unreacted ethoxy groups to form new, stable Si-O-Si linkages. This condensation process is the basis for its function as a crosslinker in the curing of silicone polymers.

-

Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of derivatives with tailored organic functionalities.[1]

Synthesis Protocol: Condensation of Chlorosilanes

A common and established method for synthesizing this compound involves the controlled condensation reaction between a chlorosilane precursor and ethanol.[4] This method allows for high purity and yield.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Hydrolysis: A stoichiometric amount of dimethyldichlorosilane is slowly added to a mixture of water and a non-polar solvent (e.g., toluene) under vigorous stirring and cooling. This step is highly exothermic and produces HCl, requiring careful control. The primary product is a mixture of cyclic and linear silanol-terminated oligomers.

-

Condensation/Alkoxylation: An excess of absolute ethanol is added to the reaction mixture. The mixture is heated to reflux to drive the condensation reaction, where the silanol groups react with ethanol to form the desired ethoxy-terminated disiloxane.

-

Neutralization & Workup: After cooling, the organic phase is washed sequentially with a dilute sodium bicarbonate solution to neutralize the HCl byproduct, followed by washing with deionized water until the aqueous layer is neutral.

-

Drying & Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final high-purity compound.

Applications in Research and Industry

The unique properties of this disiloxane make it a valuable component in several advanced applications.

-

Polymer Chemistry: It serves as a key monomer or chain extender in the synthesis of silicone polymers and resins.[1] Its bifunctional nature allows for the precise control of polymer chain length and cross-link density.

-

Coatings, Adhesives, and Sealants: In formulations, it acts as a crosslinking agent, curing in the presence of atmospheric moisture to form a durable and flexible siloxane network.[1][4] This provides excellent adhesion, thermal stability, and low surface energy to the final product.[4]

-

Biomedical and Pharmaceutical Development: The biocompatibility of silicones makes this precursor valuable in the development of materials for medical devices, implants, and advanced drug delivery systems.[1][4]

-

Electronics: Its insulating properties are utilized in the formulation of dielectric materials for electronic components.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

GHS Hazards: The compound is a flammable liquid and vapor (H226).[8][9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Handling Precautions: Always handle this chemical in a well-ventilated area, preferably within a fume hood.[10][11] Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat, is mandatory.[10] Contact lenses should not be worn when handling this substance.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][11] Containers and transfer lines should be grounded to prevent static discharge.[10]

-

In case of Exposure:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If respiratory symptoms develop, seek medical attention.[10]

-

References

-

This compound - LookChem. [Link]

-

Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- - NIST WebBook. [Link]

-

1,1,3,3-tetramethyl-1,3-diethoxydisiloxane - Gelest, Inc. [Link]

-

This compound | C8H22O3Si2 | CID 87635 - PubChem. [Link]

-

Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. CAS 18420-09-2: this compound [cymitquimica.com]

- 4. Buy this compound | 18420-09-2 [smolecule.com]

- 5. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. gelest.com [gelest.com]

- 11. chemos.de [chemos.de]

"1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" CAS number

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

CAS Number: 18420-09-2[1][2][3][4]

Executive Summary

This guide provides a comprehensive technical overview of this compound, an organosilicon compound with significant utility in materials science, chemical synthesis, and the development of advanced biomedical applications. Identified by the CAS Number 18420-09-2, this versatile siloxane is primarily utilized as a precursor and monomer in the synthesis of silicone polymers, resins, and biocompatible materials.[1][5] Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a valuable combination of thermal stability, low surface tension, and controlled hydrolytic reactivity.[1][4] This document will explore its physicochemical properties, synthesis methodologies, core applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a colorless liquid characterized by a unique combination of organic and inorganic features. Its structure consists of a central disiloxane (Si-O-Si) bond, which provides flexibility and thermal stability, while the terminal ethoxy groups serve as reactive sites for hydrolysis and condensation reactions.[1][5]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical baseline for its application in experimental design.

| Property | Value | Source |

| CAS Number | 18420-09-2 | [1][3] |

| Molecular Formula | C₈H₂₂O₃Si₂ | [1][2][3] |

| Molecular Weight | 222.43 g/mol | [1][3] |

| Appearance | Colorless Liquid / White to Off-White Powder | [2][4] |

| Density | 0.883 g/mL at 25 °C | [2] |

| Boiling Point | 161 °C | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Refractive Index | n20/D 1.389 | [2] |

| InChI Key | NPOYZXWZANURMM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCO(C)O(C)OCC | [1] |

Molecular Structure Visualization

The molecular structure is fundamental to its reactivity. The central Si-O-Si linkage provides a low rotational energy barrier, while the Si-O-C bonds of the ethoxy groups are susceptible to hydrolysis.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the controlled ethanolysis of a corresponding dichlorodisiloxane precursor. This choice of pathway is dictated by the high yield and purity achievable under optimized conditions.

Primary Synthesis Protocol: Ethanolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

This method relies on the nucleophilic substitution of the chlorine atoms with ethoxy groups from ethanol. A tertiary amine, such as triethylamine, is used as a base to scavenge the HCl byproduct, driving the reaction to completion.

Methodology:

-

Inert Atmosphere: The reaction vessel is charged with anhydrous toluene and purged with an inert gas (e.g., nitrogen or argon) to prevent premature hydrolysis of the reactants and products.

-

Reactant Charging: 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2401-73-2) and triethylamine are dissolved in the solvent.

-

Temperature Control: The mixture is cooled to 0–5 °C. This is a critical step to manage the exothermicity of the reaction and minimize the formation of side products.

-

Ethanol Addition: Anhydrous ethanol is added dropwise to the cooled solution with vigorous stirring. The slow addition rate ensures the reaction remains under thermal control.

-

Reaction & Filtration: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting triethylamine hydrochloride salt precipitates and is removed by filtration.

-

Purification: The product is isolated from the filtrate by fractional distillation under reduced pressure (e.g., 80–100 °C at 10 mmHg), yielding the pure disiloxane.

Caption: Optimized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its ethoxy groups, which can be controllably hydrolyzed to form silanol (Si-OH) intermediates. These silanols readily undergo condensation to form stable siloxane (Si-O-Si) networks, a foundational reaction in silicone polymer chemistry.

Hydrolysis and Condensation

In the presence of water (and often an acid or base catalyst), the ethoxy groups hydrolyze to release ethanol. This reaction is a cornerstone of sol-gel processes and is used to create silicone resins, coatings, and cross-linked elastomers.[1][4] The enhanced solubility in organic solvents, compared to methoxy analogs, allows for milder reaction conditions.

Core Applications

-

Silicone Polymer Synthesis: It serves as a monomer or a chain extender in the production of silicone polymers and resins.[1][5]

-

Biocompatible Materials: Its role as a precursor is crucial in developing materials for medical devices, implants, and drug delivery systems, where biocompatibility and stability are paramount.[5]

-

Surface Modification and Coatings: The ability to form siloxane networks makes it an effective component in hydrophobic and protective coatings and adhesives.[5]

-

Cross-linking Agent: In silicone elastomer formulations, it can function as a cross-linker, imparting specific mechanical properties to the final material.

Spectroscopic Characterization

Unambiguous identification and purity assessment are critical. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

-

¹H NMR: Proton NMR is used to confirm the presence and ratio of the ethoxy and methyl protons. Key signals include a quartet around δ 1.2–1.4 ppm (-OCH₂CH₃ ) and a triplet at δ 3.5–3.8 ppm (-OCH₂ CH₃). The silicon-bound methyl groups appear as a sharp singlet at approximately δ 0.1–0.3 ppm.

-

²⁹Si NMR: This technique directly probes the silicon environment. For this disiloxane, a characteristic signal is expected in the range of δ –15 to –25 ppm.

-

FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. A strong, broad absorption band between 1050–1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration, while C-O stretches from the ethoxy groups are observed at 950–1050 cm⁻¹.

Comparative Analysis with Structural Analogs

Understanding the properties of this compound is enhanced by comparing it with closely related siloxanes. The choice of substituent (alkoxy vs. hydrogen) dramatically alters reactivity and applications.

| Compound | Key Structural Difference | Primary Reactivity | Key Applications |

| This compound | Contains Si-O-C₂H₅ groups. | Hydrolysis and condensation. | Precursor for silicone polymers, chain extender, cross-linker.[5] |

| 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane | Contains Si-O-CH₃ groups. | Faster hydrolysis than the diethoxy analog. | Reactive diluent in silicone resins, precursor for functionalized siloxanes. |

| 1,1,3,3-Tetramethyldisiloxane (TMDSO) | Contains reactive Si-H bonds instead of alkoxy groups. | Hydrosilylation with unsaturated compounds.[6] | Reducing agent in organic synthesis, precursor for hydrosilylation reactions.[5][6] |

Safety, Handling, and Storage

As a flammable and irritant chemical, proper handling procedures are mandatory to ensure laboratory safety.

GHS Hazard Classification

-

Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

Recommended Handling Protocols

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to prevent vapor accumulation.[8][9]

-

Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8] In case of potential inhalation, a NIOSH-certified organic vapor respirator is recommended.[8]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use Class B fire extinguishing media such as foam, carbon dioxide, or dry chemical.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[9] Containers should be properly grounded to prevent static discharge.[8][9]

Conclusion

This compound is a foundational building block in organosilicon chemistry. Its well-defined reactivity, centered on the hydrolysis of its ethoxy groups, provides a reliable platform for the synthesis of a wide array of silicone-based materials. For researchers in drug development and material science, its utility as a precursor for creating biocompatible and structurally versatile polymers makes it a compound of significant and ongoing interest. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in advanced applications.

References

-

This compound - LookChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

1,1,3,3-tetramethyl-1,3-diethoxydisiloxane - Gelest, Inc. (2015). Retrieved January 7, 2026, from [Link]

-

This compound | C8H22O3Si2 | CID 87635 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

1,1,3,3-TETRAMETHYLDISILOXANE, 98% - Gelest, Inc. (2014). Retrieved January 7, 2026, from [Link]

Sources

- 1. Buy this compound | 18420-09-2 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. CAS 18420-09-2: this compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 7. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. gelest.com [gelest.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, with a Focus on its Boiling Point

This technical guide provides a comprehensive overview of the organosilicon compound 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, with a specific focus on its boiling point. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and experimental determination of this key physicochemical parameter.

Introduction to this compound

This compound, identified by the CAS number 18420-09-2, is a siloxane compound with the molecular formula C₈H₂₂O₃Si₂.[1][2] Its structure features a central disiloxane backbone (Si-O-Si) with two ethoxy (–OCH₂CH₃) groups and four methyl (–CH₃) substituents.[3] This unique arrangement of a tetramethyl disiloxane backbone combined with two ethoxy groups imparts favorable properties such as thermal stability and low surface tension, making it a versatile precursor in silicone chemistry.[4]

The compound is primarily utilized as a monomer in the synthesis of various silicone polymers and resins.[3] Its applications are wide-ranging, from being a component in silicone sealants and coatings to its use in the development of biocompatible materials and drug delivery systems.[3][4] Understanding its physical properties, particularly its boiling point, is crucial for its purification, handling, and application in various synthetic and formulation processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in different chemical environments and for designing experimental procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₂O₃Si₂ | [1][2] |

| Molecular Weight | 222.43 g/mol | [2][5] |

| Boiling Point | 161 °C (lit.) | [2][6] |

| 183.3 °C at 760 mmHg | [1] | |

| 161 °C | [7] | |

| Density | 0.883 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.389 (lit.) | [1][2] |

| Flash Point | 53.6 °C | [1] |

| 43 °C | [7] | |

| Melting Point | -134 °C | [1] |

| Vapor Pressure | 1.06 mmHg at 25°C | [1] |

Discussion on Boiling Point Discrepancies:

The noted variation in the reported boiling point (161 °C vs. 183.3 °C) is not uncommon in chemical literature and can be attributed to several factors. The term "(lit.)" suggests that 161 °C is a value cited from literature, which may have been determined under conditions different from standard atmospheric pressure (760 mmHg). Purity of the sample can also significantly influence the boiling point. The presence of impurities can either elevate or depress the boiling point, depending on their nature and concentration. It is therefore imperative for researchers to purify the compound, for instance by distillation, and to record the atmospheric pressure at which the boiling point is determined.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization and process optimization. Several methods can be employed, ranging from simple distillation to more specialized techniques for small sample sizes.

Distillation Method

For quantities of 5 mL or more, a simple distillation is a straightforward method to determine the boiling point.[8]

Protocol:

-

Place at least 5 mL of this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask.

-

Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point.

-

Record the ambient atmospheric pressure.

Reflux Method

The reflux method is another viable option for determining the boiling point and is particularly useful when conserving the sample is a priority.[8]

Protocol:

-

Place approximately 5 mL of the liquid and a boiling chip in a round-bottom flask.

-

Attach a condenser vertically to the flask.

-

Insert a thermometer through the condenser, positioning the bulb in the vapor phase above the boiling liquid.

-

Heat the flask to establish a steady reflux.

-

The stable temperature reading on the thermometer corresponds to the boiling point at the recorded atmospheric pressure.

Thiele Tube Method

For very small sample sizes (less than 0.5 mL), the Thiele tube method is highly effective.[8]

Protocol:

-

Place a small amount of the sample into a small test tube.

-

Invert a sealed capillary tube and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the apparatus in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observe for a continuous stream of bubbles emerging from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Caption: Workflow for the experimental determination of the boiling point.

Synthesis and Reactivity

This compound can be synthesized through methods such as the direct alkylation of 1,1,3,3-tetramethyldisiloxane with ethanol in the presence of a catalyst.[4] The ethoxy groups can undergo hydrolysis in the presence of water or moisture, leading to the formation of ethanol and silanol groups, which can further condense.[4][7] This reactivity is fundamental to its role in the formation of silicone polymers.

Conclusion

The boiling point of this compound is a critical parameter for its handling, purification, and application in various scientific and industrial fields. While literature values provide a good reference, experimental verification under controlled conditions is paramount for achieving reproducible and reliable results in research and development. The methodologies outlined in this guide provide a robust framework for the accurate determination of this essential physicochemical property.

References

- This compound - Benchchem. (URL: _)

- Buy this compound | 18420-09-2 - Smolecule. (URL: )

- This compound - LookChem. (URL: )

- sit7534.0 - 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane - Gelest, Inc. (URL: )

- This compound 97 18420-09-2 - Sigma-Aldrich. (URL: )

- This compound | C8H22O3Si2 | CID 87635 - PubChem. (URL: )

- 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 - ChemicalBook. (URL: )

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound 97 18420-09-2 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 18420-09-2 [smolecule.com]

- 5. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Density of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the density of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a key physical property influencing its application in materials science and synthetic chemistry. We will delve into the established density of this compound, the methodologies for its precise measurement, and the scientific principles that underpin these techniques.

Introduction: The Significance of Density in Siloxane Chemistry

This compound (CAS No. 18420-09-2) is an organosilicon compound with a central disiloxane backbone, featuring two ethoxy groups and four methyl groups.[1] This structure imparts a unique combination of properties, making it a valuable precursor in the synthesis of various silicone polymers and as a component in sealant and coating formulations.[2]

The density of a liquid is a fundamental physical property, defined as its mass per unit volume.[3] For a compound like this compound, an accurate understanding of its density is critical for several reasons:

-

Quality Control: Deviations from the expected density can indicate the presence of impurities or variations in the manufacturing process.

-

Process Design and Engineering: In industrial applications, density is a crucial parameter for the design of storage vessels, pipelines, and reactors, as well as for fluid dynamics calculations.

-

Formulation Development: When used as a component in multi-part systems such as coatings or sealants, knowing the precise density is essential for accurate formulation by mass or volume.

-

Characterization: Density, in conjunction with other physical properties like refractive index and viscosity, serves as a key identifier for the compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Density | 0.883 g/mL at 25 °C | [1][4][5][6] |

| Molecular Formula | C₈H₂₂O₃Si₂ | [4][7][8] |

| Molecular Weight | 222.43 g/mol | [4][7][8] |

| Boiling Point | 161 °C | [1][5][6] |

| Refractive Index | n20/D 1.389 | [1][4][5][6] |

| Flash Point | 43 °C (closed cup) | [1] |

Experimental Determination of Density

The density of a liquid can be determined with high precision using several established methods. For a low-viscosity liquid like this compound, the two most common and reliable methods are the Pycnometer Method and the Vibrating Tube Method.

The Pycnometer Method: A Gravimetric Approach

The pycnometer method is a highly accurate gravimetric technique that relies on determining the mass of a precisely known volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume.

This method is chosen for its high precision and the directness of the measurement, which is based on the fundamental definition of density. The use of a reference liquid with a well-known density (typically deionized water) allows for the accurate calibration of the pycnometer's volume at a specific temperature. Temperature control is critical as the volume of both the pycnometer and the liquid will change with temperature.

The protocol is inherently self-validating. By first determining the volume of the pycnometer with a standard (water), the accuracy of the glassware is confirmed before measuring the sample. Repeating the measurement and ensuring consistency in the results further validates the data.

-

Preparation: Thoroughly clean and dry the pycnometer and its stopper.

-

Tare Mass: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₀.

-

Calibration with Deionized Water:

-

Fill the pycnometer with deionized water, ensuring no air bubbles are present.

-

Insert the stopper, allowing excess water to exit through the capillary.

-

Equilibrate the pycnometer and its contents to a constant temperature (e.g., 25 °C) in a water bath.

-

Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the process of inserting the stopper, equilibrating to the same temperature, drying the exterior, and weighing. Record this mass as m₂.

-

-

Calculation:

-

The mass of the water is m_water = m₁ - m₀.

-

The volume of the pycnometer at the measurement temperature is V = m_water / ρ_water, where ρ_water is the known density of water at that temperature.

-

The mass of the sample is m_sample = m₂ - m₀.

-

The density of the sample is ρ_sample = m_sample / V.

-

Caption: Workflow for Density Determination using a Vibrating Tube Densitometer.

Conclusion

The density of this compound is a well-established value of 0.883 g/mL at 25 °C . This technical guide has outlined the importance of this property and provided detailed, field-proven methodologies for its accurate determination. Both the pycnometer and vibrating tube methods offer high precision, with the choice of method often depending on available equipment, sample volume, and desired throughput. Adherence to strict temperature control and proper calibration procedures are paramount for obtaining reliable and reproducible results, ensuring the integrity of research and development activities involving this versatile organosilicon compound.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE. Retrieved from [Link]

-

NIST. (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. Retrieved from [Link]

-

University of Utah. (2008). Pycnometer. Retrieved from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. XIONGFA KSM-4005 U-Shaped Vibrating Tube Density Meter | NBCHAO [en1.nbchao.com]

- 3. Portable Density Meter (U-shaped Vibrating Tube) | Density Meter | ALPTEC Static Grounding Solutions Manufacturer [staticgrounding.cn]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]

- 7. infoscience.epfl.ch [infoscience.epfl.ch]

- 8. scribd.com [scribd.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Introduction: The Versatile Disiloxane Building Block

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) is a key organosilicon compound characterized by a central siloxane (Si-O-Si) bond, with two methyl and one ethoxy group attached to each silicon atom.[1] Its molecular formula is C8H22O3Si2, and it has a molecular weight of approximately 222.43 g/mol . This structure imparts a unique combination of properties, making it a valuable precursor and intermediate in materials science. The ethoxy groups provide a site for controlled hydrolysis and condensation reactions, while the methyl groups contribute to the compound's organo-soluble nature.[2] Consequently, it finds extensive application as a monomer in the synthesis of silicone polymers, a crosslinker in silicone resins, and in the formulation of coatings, adhesives, and biocompatible materials for medical devices.[2]

This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Primary Synthesis Pathway: Nucleophilic Substitution of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

The most industrially relevant and scientifically straightforward method for preparing this compound is through the ethanolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. This reaction is a classic example of nucleophilic substitution at a silicon center.

Reaction Principle and Causality

The core of this synthesis is the displacement of the chloride leaving groups on the silicon atoms by ethoxide nucleophiles derived from ethanol. The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. Ethanol, being a weak nucleophile, requires the presence of a base to deprotonate it, forming the much more reactive ethoxide ion. A tertiary amine, such as triethylamine or pyridine, is commonly employed for this purpose. It acts as a proton scavenger, reacting with the liberated hydrochloric acid (HCl) to form a salt (e.g., triethylammonium chloride), which typically precipitates from the reaction mixture, driving the reaction to completion.

The choice of an anhydrous organic solvent, such as toluene or tetrahydrofuran (THF), is critical to prevent the competitive hydrolysis of the starting material and the product by any ambient moisture.[3]

Reaction Mechanism

The reaction is believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom. The ethoxide ion attacks the electrophilic silicon center, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled, resulting in the formation of the silicon-ethoxy bond. This process occurs at both silicon centers of the disiloxane.

Diagram of the Synthesis Workflow

Caption: Figure 1: Overall Synthesis Workflow

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of organosilicon chemistry.

Materials and Equipment:

| Reagent/Equipment | Formula/Specification | CAS Number |

| 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane | C4H12Cl2OSi2 | 2401-73-2 |

| Anhydrous Ethanol | C2H5OH | 64-17-5 |

| Triethylamine (or Pyridine) | (C2H5)3N | 121-69-7 |

| Anhydrous Toluene | C7H8 | 108-88-3 |

| Round-bottom flask with magnetic stirrer | - | - |

| Dropping funnel | - | - |

| Condenser and inert gas inlet (N2 or Ar) | - | - |

| Filtration apparatus | - | - |

| Fractional distillation apparatus | - | - |

Procedure:

-

Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas (nitrogen or argon) inlet. The entire apparatus must be thoroughly dried to prevent unwanted hydrolysis.

-

Charging the Reactor: The flask is charged with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The solution is cooled to 0-5 °C in an ice bath.

-

Reagent Addition: A solution of anhydrous ethanol and triethylamine (a slight molar excess of each relative to the chloro groups on the disiloxane) in anhydrous toluene is prepared and placed in the dropping funnel. This solution is then added dropwise to the stirred, cooled solution of the dichlorodisiloxane over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Workup and Purification:

-

The precipitated triethylammonium chloride is removed by filtration.

-

The filter cake is washed with a small amount of anhydrous toluene to recover any entrained product.

-

The combined filtrate is then subjected to fractional distillation under reduced pressure to remove the solvent and isolate the pure this compound. The product typically distills at 161 °C at atmospheric pressure, so vacuum distillation is preferred to lower the boiling point and prevent thermal degradation.

-

Alternative Synthesis Pathways

While the ethanolysis of the corresponding dichloro-disiloxane is the most common route, other methods have been explored for the synthesis of related alkoxy- and tetramethyl-disiloxanes.

-

Controlled Hydrolysis of Dimethyldiethoxysilane: In principle, the controlled partial hydrolysis of dimethyldiethoxysilane could lead to the formation of the target disiloxane. This would involve the reaction of two molecules of the starting silane with one molecule of water to form the Si-O-Si linkage and release two molecules of ethanol. However, this reaction can be difficult to control and may lead to the formation of longer polysiloxane chains.

-

Grignard Reagent-based Synthesis: Grignard reagents are powerful tools in organosilicon chemistry. A potential, though less direct, route could involve the synthesis of an intermediate like allyl(cellosolvoxy)dimethylsilane from a Grignard reagent, followed by a condensation step.[4] For the target molecule, this might involve reacting a suitable organohydrogen polysiloxane with an ethyl Grignard reagent followed by hydrolysis.[5]

-

Hydrosilylation: This method involves the addition of a Si-H bond across an unsaturated bond, typically catalyzed by a transition metal complex like Karstedt's catalyst.[2] To synthesize the target molecule, one could envision the reaction of 1,1,3,3-tetramethyldisiloxane (which contains Si-H bonds) with a source of ethoxy groups, such as ethylene oxide or potentially ethanol under specific catalytic conditions. However, this is a less common route for this specific product.

Diagram of the Reaction Mechanism

Caption: Figure 2: Proposed SN2 Mechanism at Silicon

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and a singlet for the methyl protons on the silicon atoms.[3]

-

²⁹Si NMR can confirm the disiloxane structure, with a characteristic chemical shift for the silicon atoms in the Si-O-Si environment.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show strong absorption bands corresponding to the Si-O-Si stretching vibrations (typically around 1050-1100 cm⁻¹) and C-O stretches of the ethoxy groups.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C8H22O3Si2 |

| Molecular Weight | 222.43 g/mol |

| Boiling Point | 161 °C (lit.) |

| Density | 0.883 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.389 (lit.) |

| Appearance | Colorless liquid |

(Data sourced from Sigma-Aldrich)

Conclusion

The synthesis of this compound via the ethanolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane is a robust and well-understood process, making it the preferred method for both laboratory and industrial-scale production. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields of the pure product. The versatility of this disiloxane as a building block in silicone chemistry underscores the importance of a reliable and efficient synthetic pathway.

References

- Google Patents. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.

-

ResearchGate. New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

NIST. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. Available at: [Link]

-

PubChem. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Available at: [Link]

-

NIST. Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Gelest, Inc. 1,3-DICHLOROTETRAMETHYLDISILOXANE. Available at: [Link]

Sources

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's structural characteristics, physicochemical properties, synthesis protocols, and key applications, underpinned by established scientific principles and field-proven insights.

Introduction: Understanding the Core Structure and Significance

This compound, identified by the CAS number 18420-09-2, is an organosilicon compound featuring a central disiloxane backbone (Si-O-Si).[1] This core structure is symmetrically substituted with two methyl groups and one ethoxy group on each silicon atom.[1] This specific arrangement of methyl and ethoxy functionalities imparts a unique combination of hydrolytic stability under neutral conditions and controlled reactivity in the presence of acids or bases.[1] This reactivity makes it a valuable precursor and intermediate in silicone chemistry.[1][2]

The molecular formula of the compound is C8H22O3Si2, with a molecular weight of approximately 222.43 g/mol .[1][3][4][5] Its structural attributes, including low viscosity and thermal stability, make it a versatile component in the formulation of various silicone-based materials.[2][6]

Below is a visualization of the molecular structure of this compound.

Caption: General workflow for the synthesis of this compound.

Key Reactivity

The chemical behavior of this compound is dominated by the reactivity of its ethoxy groups.

-

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ethoxy groups can hydrolyze to form ethanol and silanol (Si-OH) groups. [2][6]These silanol intermediates are highly reactive and can undergo self-condensation to form longer siloxane chains or networks, a fundamental process in the formation of silicone polymers. [2]* Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, such as organometallic reagents, allowing for the synthesis of asymmetrically substituted disiloxanes with tailored functionalities. [1]* Hydrosilylation: While this specific molecule does not contain Si-H bonds for direct hydrosilylation, its parent compound, 1,1,3,3-tetramethyldisiloxane, is a key reagent in such reactions. [7][8][9]this compound serves as a stable precursor that can be converted to reactive silanols for subsequent polymerizations.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several high-technology sectors.

-

Polymer Synthesis: It is primarily used as a monomer or crosslinker in the synthesis of silicone polymers and resins. [1]Its controlled hydrolysis allows for the formation of well-defined polymeric structures.

-

Material Science: It is employed in the production of coatings, adhesives, and sealants due to the desirable properties of the resulting silicone materials, such as water repellency, flexibility, and thermal stability. [1][2]* Biomedical Applications: Due to the biocompatibility of silicones, this compound is utilized in the development of biocompatible materials for medical devices, implants, and drug delivery systems. [1]* Organic Synthesis: It serves as a precursor for the synthesis of a variety of other organosilicon compounds. [1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and ethanol.

Materials:

-

1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

-

Anhydrous Ethanol

-

Triethylamine (dried over KOH)

-

Anhydrous Toluene

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Charging Reactants: Charge the flask with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and anhydrous toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Base and Alcohol: Prepare a solution of anhydrous ethanol and triethylamine in anhydrous toluene. Add this solution dropwise to the stirred, cooled solution of the dichlorodisiloxane over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate. Wash the precipitate with a small amount of anhydrous toluene to recover any entrained product.

-

Solvent Removal: Combine the filtrate and washings, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) to obtain pure this compound. [1]9. Characterization: Confirm the identity and purity of the product using ¹H NMR, FT-IR, and GC-MS.

Safety and Handling

This compound is a flammable liquid and vapor. [5][10][11]It causes skin and serious eye irritation and may cause respiratory irritation. [5][11]

-

Handling: Handle in a well-ventilated area, away from heat, sparks, and open flames. [11]Use non-sparking tools and take precautionary measures against static discharge. [11]Avoid contact with skin, eyes, and clothing. [11]* Personal Protective Equipment (PPE): Wear protective gloves (neoprene or nitrile rubber), chemical goggles, and suitable protective clothing. [11]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [11]* Reactivity Hazards: The compound reacts with water and moisture in the air, liberating ethanol. [11]It is incompatible with strong oxidizing agents.

Conclusion

This compound is a foundational building block in organosilicon chemistry. Its well-defined structure and predictable reactivity provide a reliable platform for the synthesis of advanced silicone materials. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is paramount for its effective and safe utilization in both academic research and industrial applications.

References

- Benchchem. (n.d.). This compound.

- Smolecule. (n.d.). Buy this compound | 18420-09-2.

- LookChem. (n.d.). This compound.

- NIST. (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). This compound.

- Gelest, Inc. (2015). Safety Data Sheet: 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE.

- Sigma-Aldrich. (n.d.). This compound 97%.

- CymitQuimica. (n.d.). CAS 18420-09-2: this compound.

- ChemicalBook. (2019). Application of 1,1,3,3-Tetramethyldisiloxane.

- Dakenchem. (2025). 1,1,3,3-Tetramethyldisiloxane: An Efficient Reducing Agent in Organic Synthesis.

- ChemicalBook. (2023). 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 18420-09-2 [smolecule.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 5. This compound | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 18420-09-2: this compound [cymitquimica.com]

- 7. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

- 10. 1,3-二乙氧基-1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. gelest.com [gelest.com]

Spectroscopic Profile of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: A Technical Guide

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with significant applications in materials science and synthetic chemistry.[1] Its utility as a precursor for silicone polymers, a crosslinking agent, and a component in the formulation of biocompatible materials necessitates a thorough understanding of its molecular structure and purity.[1][2] Spectroscopic techniques are indispensable tools for the comprehensive characterization of this compound, providing detailed insights into its chemical identity and integrity. This in-depth technical guide provides a multi-faceted spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying scientific rationale for experimental choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a central disiloxane (Si-O-Si) core, with each silicon atom bonded to two methyl groups and one ethoxy group. This symmetrical structure gives rise to distinct and predictable spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Data Presentation: ¹H NMR

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Si-CH ₃ | 0.1 - 0.3 | Singlet | 12H |

| -OCH ₂CH₃ | 3.5 - 3.8 | Quartet | 4H |

| -OCH₂CH ₃ | 1.2 - 1.4 | Triplet | 6H |

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.[1]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are consistent with the known effects of electronegativity and magnetic anisotropy in organosilicon compounds.

-

Si-CH₃ Protons (δ 0.1 - 0.3 ppm): The protons of the four methyl groups attached to the silicon atoms are highly shielded due to the lower electronegativity of silicon compared to carbon. This results in an upfield chemical shift, appearing as a sharp singlet due to the absence of adjacent protons for coupling. The integration value of 12H confirms the presence of all four equivalent methyl groups.

-

-OCH₂CH₃ Protons (δ 3.5 - 3.8 ppm): The methylene (-CH₂-) protons of the ethoxy groups are deshielded by the adjacent electronegative oxygen atom, causing their signal to appear downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The integration of 4H corresponds to the two equivalent methylene groups.

-

-OCH₂CH₃ Protons (δ 1.2 - 1.4 ppm): The methyl (-CH₃) protons of the ethoxy groups are further from the electronegative oxygen and thus experience less deshielding, resulting in a more upfield signal compared to the methylene protons. This signal appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The integration of 6H confirms the presence of the two equivalent terminal methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

A standard and reliable protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent signals that could obscure the analyte's peaks.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: ¹H NMR Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show three distinct signals.

Data Presentation: ¹³C NMR

| Carbon | Chemical Shift (δ) ppm |

| Si-C H₃ | ~ -2 |

| -OC H₂CH₃ | ~ 58 |

| -OCH₂C H₃ | ~ 18 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum is analogous to that of the ¹H NMR, with chemical shifts influenced by the local electronic environment.

-

Si-CH₃ Carbon (δ ~ -2 ppm): The methyl carbons attached to silicon are significantly shielded, resulting in a characteristic upfield chemical shift, often appearing at or below 0 ppm.

-

-OCH₂CH₃ Carbon (δ ~ 58 ppm): The methylene carbon of the ethoxy group is directly bonded to an electronegative oxygen atom, leading to a substantial downfield shift.

-

-OCH₂CH₃ Carbon (δ ~ 18 ppm): The terminal methyl carbon of the ethoxy group is in a more typical aliphatic environment and therefore resonates at a much higher field than the methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the low natural abundance of the ¹³C isotope.

-

Instrument Setup: As with ¹H NMR, a high-field spectrometer is advantageous.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise by collapsing multiplets into singlets and through the Nuclear Overhauser Effect (NOE).

-

A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

-

A significantly larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be needed for quantitative analysis, especially for quaternary carbons, although none are present in this molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is dominated by characteristic absorptions of the Si-O-Si and C-O bonds.

Data Presentation: FT-IR

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2970 | Strong |

| Si-O-Si stretch (asymmetric) | 1050 - 1100 | Very Strong, Broad |

| C-O stretch | 950 - 1050 | Strong |

| Si-CH₃ rock | ~840 | Strong |

| Si-C stretch | ~780 | Medium |

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound.[1][2]

Expertise & Experience: Interpreting the FT-IR Spectrum

The key to interpreting the FT-IR spectrum of this compound lies in recognizing the highly characteristic and intense absorption of the siloxane bond.

-

C-H stretch (2970 cm⁻¹): This strong absorption is characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[2]

-

Si-O-Si asymmetric stretch (1050 - 1100 cm⁻¹): This is the most prominent feature in the spectrum of siloxanes.[1] The high intensity and broadness of this band are due to the large change in dipole moment during the asymmetric stretching of the Si-O-Si linkage and the presence of multiple conformational isomers.

-

C-O stretch (950 - 1050 cm⁻¹): The stretching vibration of the C-O bond in the ethoxy groups gives rise to a strong absorption in this region.[1]

-

Si-CH₃ rock (~840 cm⁻¹) and Si-C stretch (~780 cm⁻¹): These absorptions are characteristic of the methyl groups attached to the silicon atoms.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

As this compound is a liquid at room temperature, the simplest and most common method for obtaining its FT-IR spectrum is the neat liquid film technique.

-

Sample Preparation:

-

Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: FT-IR (Liquid Film) Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.

Data Presentation: Mass Spectrometry (GC-MS)

| m/z | Proposed Fragment | Relative Abundance |

| 222 | [M]⁺ | Low |

| 207 | [M - CH₃]⁺ | High |

| 177 | [M - OC₂H₅]⁺ | Medium |

| 163 | [(CH₃)₂SiOSi(CH₃)(OC₂H₅)]⁺ | High |

| 135 | [(CH₃)₂SiOSi(CH₃)₂]⁺ | Medium |

| 133 | [(CH₃)Si(OC₂H₅)₂]⁺ | High |

| 103 | [(CH₃)Si(OC₂H₅)]⁺ | Medium |

| 75 | [(CH₃)₂SiOH]⁺ | Medium |

| 73 | [(CH₃)₃Si]⁺ | Low |

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.[3]

Expertise & Experience: Interpreting the Mass Spectrum